



Application Notes and Protocols for Photochemical Pentafluorosulfanylation in Organic Synthesis

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Compound of Interest		
Compound Name:	Disulfur decafluoride	
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Introduction

The pentafluorosulfanyl (SF₅) group is of significant interest in medicinal chemistry and materials science due to its unique properties, including high electronegativity, metabolic stability, and lipophilicity.[1] Historically, the introduction of the SF₅ moiety into organic molecules often involved highly toxic reagents like **disulfur decafluoride** (S₂F₁₀).[2] Modern synthetic methods, however, have shifted towards the activation of the inert and non-toxic sulfur hexafluoride (SF₆) gas via photochemical approaches.[3][4] This document provides detailed application notes and experimental protocols for the photochemical activation of SF₆ to generate the SF₅ radical for use in organic synthesis, offering a safer and more sustainable alternative.

These protocols focus on visible-light photoredox catalysis, a powerful strategy that allows for the generation of the highly reactive SF₅ radical under mild conditions.[4] The methodologies described herein are applicable to a range of substrates, enabling the synthesis of diverse SF₅-containing building blocks relevant to drug discovery and development.[5][6]

Application Notes

Methodological & Application





The photochemical activation of SF₆ provides a versatile platform for the pentafluorosulfanylation of various unsaturated organic molecules. Key applications include:

- Hydropentafluorosulfanylation of Alkynes: This method allows for the direct addition of an H-SF₅ group across the triple bond of alkynes, yielding valuable pentafluorosulfanylated alkenes. The reaction is typically mediated by an iridium-based photocatalyst in the presence of a hydrogen atom transfer (HAT) reagent.
- Alkoxypentafluorosulfanylation of Styrenes: A dual functionalization of styrenes can be
 achieved where both an SF₅ group and an alkoxy group are introduced across the double
 bond. This transformation is often catalyzed by an organic photoredox catalyst, like Nphenylphenothiazine, and allows for the synthesis of complex ethers bearing the SF₅ moiety.
 [3]
- Synthesis of α-Pentafluorosulfanyl Ketones and Acetals: Enamines and vinyl ethers can be utilized as starting materials to generate α-SF₅ ketones and acetals, respectively. This protocol expands the toolbox for creating SF₅-containing carbonyl compounds, which are versatile intermediates in organic synthesis.

The SF₅ group's strong electron-withdrawing nature and steric bulk can significantly alter the physicochemical properties of parent molecules, making these synthetic methods highly valuable for late-stage functionalization in drug discovery programs.[7]

Data Presentation

The following tables summarize the quantitative data for representative photochemical pentafluorosulfanylation reactions.

Table 1: Photoredox Catalytic α -Alkoxypentafluorosulfanylation of α -Phenylstyrene with Various Alcohols



Entry	Alcohol	Product Yield (%) [a]
1	Methanol	53
2	Ethanol	51
3	n-Propanol	48
4	Isopropanol	45
5	n-Butanol	49
6	Cyclohexanol	42
7	1,3-Propanediol	35 (mono-adduct)
8	Ethylene glycol	38 (mono-adduct)

[a] Reaction Conditions: α -Phenylstyrene (0.2 mmol), N-phenylphenothiazine (10 mol%), BEt₃ (20 mol%), alcohol (10 equiv.), SF₆ (2.8 bar), MeCN (0.2 M), 368 nm irradiation, 20 °C, 22 h. Yields determined by GC-FID.[3]

Table 2: Substrate Scope for the Hydropentafluorosulfanylation of Terminal Alkynes

Entry	Alkyne Substrate	Product Yield (%) [b]
1	Phenylacetylene	78
2	4-Methylphenylacetylene	85
3	4-Methoxyphenylacetylene	82
4	4-Chlorophenylacetylene	75
5	4- (Trifluoromethyl)phenylacetyle ne	68
6	1-Ethynylnaphthalene	72
7	3-Ethynylthiophene	65
8	1-Octyne	45

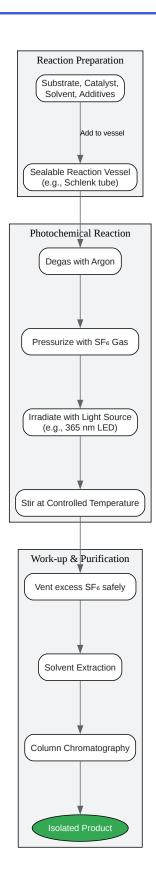


[b] Reaction Conditions: Alkyne (0.1 mmol), Ir(ppy)₃ (5 mol%), Hantzsch ester (1.5 equiv.), 2,6-lutidine (1.0 equiv.), SF₆ (2.8 bar), MeCN (0.1 M), 450 nm irradiation, 25 °C, 12 h. Isolated yields.

Experimental Protocols & Workflows General Photochemical Reactor Setup

A standard photochemical reactor setup is required for the following protocols. This typically consists of a reaction vessel (e.g., a borosilicate glass vial or a quartz tube) equipped with a magnetic stir bar. The vessel is sealed with a septum or a screw cap. The reaction mixture is irradiated with a suitable light source, such as a high-power LED (e.g., 365 nm or 450 nm) or a mercury lamp.[8] To maintain a constant temperature, the reaction vessel is often placed in a cooling block or a water bath. For reactions involving gases like SF₆, the vessel must be capable of sustaining pressures of several bars.





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Caption: General experimental workflow for photochemical pentafluorosulfanylation.



Protocol 1: α -Alkoxypentafluorosulfanylation of α -Phenylstyrene

This protocol describes the synthesis of 2-methoxy-2-phenyl-1-(pentafluoro- λ^6 -sulfanyl)propane.

Materials:

- α-Phenylstyrene
- N-phenylphenothiazine (photocatalyst)
- Triethylborane (BEt₃) solution (1 M in hexanes)
- Methanol (anhydrous)
- Acetonitrile (MeCN, anhydrous)
- Sulfur hexafluoride (SF₆) gas
- Schlenk tube or other pressure-rated vial
- · Magnetic stirrer and stir bar
- 368 nm LED light source

Procedure:

- To a Schlenk tube equipped with a magnetic stir bar, add α-phenylstyrene (0.20 mmol, 1.0 equiv.) and N-phenylphenothiazine (0.02 mmol, 10 mol%).
- Seal the tube with a rubber septum and purge with argon for 10 minutes.
- Add anhydrous acetonitrile (1.0 mL) and anhydrous methanol (0.81 mL, 20 mmol, 10 equiv.)
 via syringe.
- Add triethylborane solution (0.04 mL, 1 M in hexanes, 0.04 mmol, 20 mol%) via syringe.



- Freeze the reaction mixture in liquid nitrogen, evacuate the headspace, and backfill with SF₆ gas. Repeat this freeze-pump-thaw cycle three times.
- Pressurize the Schlenk tube with SF₆ to 2.8 bar.
- Place the reaction vessel on a magnetic stirrer approximately 5 cm from the 368 nm LED light source.
- Irradiate the mixture at 20 °C with vigorous stirring for 22 hours.
- After the reaction is complete, carefully vent the excess SF₆ gas in a fume hood.
- The reaction mixture is concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Hydropentafluorosulfanylation of Phenylacetylene

This protocol details the synthesis of (E/Z)- $(2-(pentafluoro-\lambda^6-sulfanyl)vinyl)benzene.$

Materials:

- Phenylacetylene
- Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] (photocatalyst)
- Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
- 2,6-Lutidine
- Acetonitrile (MeCN, anhydrous)
- Sulfur hexafluoride (SF₆) gas
- Pressure-rated vial with a septum cap



- Magnetic stirrer and stir bar
- 450 nm LED light source

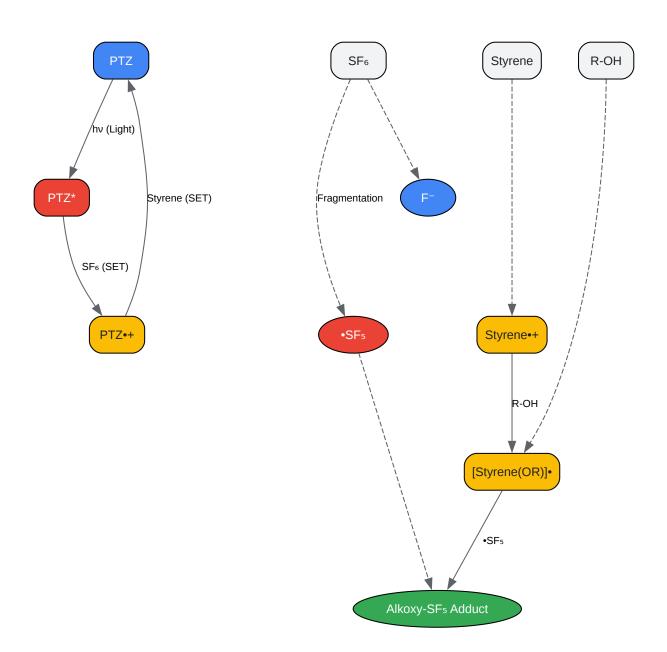
Procedure:

- In a glovebox, add phenylacetylene (0.10 mmol, 1.0 equiv.), Ir(ppy)₃ (0.005 mmol, 5 mol%),
 Hantzsch ester (0.15 mmol, 1.5 equiv.), and 2,6-lutidine (0.10 mmol, 1.0 equiv.) to a
 pressure-rated vial containing a magnetic stir bar.
- Add anhydrous acetonitrile (1.0 mL) to dissolve the solids.
- Seal the vial with a septum cap and remove it from the glovebox.
- Connect the vial to a source of SF₆ gas and pressurize to 2.8 bar.
- Place the vial on a magnetic stirrer and irradiate with a 450 nm LED at 25 °C for 12 hours.
- Upon completion, carefully vent the vial in a fume hood.
- The solvent is removed in vacuo, and the residue is purified by flash chromatography on silica gel to yield the product as a mixture of E/Z isomers.

Signaling Pathways & Mechanisms

The photochemical activation of SF₆ typically proceeds via a photoredox catalytic cycle. The following diagram illustrates the proposed mechanism for the N-phenylphenothiazine-catalyzed α-alkoxypentafluorosulfanylation of a styrene derivative.





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Caption: Proposed photoredox catalytic cycle for alkoxypentafluorosulfanylation.



In this mechanism, the photocatalyst (PTZ, N-phenylphenothiazine) absorbs light to form an excited state (PTZ*).[3] This excited state is a potent reductant and undergoes single-electron transfer (SET) to SF₆, generating the photocatalyst radical cation (PTZ•+) and the SF₆ radical anion. The SF₆ radical anion rapidly fragments into the key •SF₅ radical and a fluoride anion (F $^-$).[4] The oxidized photocatalyst (PTZ•+) then acts as an oxidant, accepting an electron from the styrene substrate to form a styrene radical cation. This radical cation is trapped by the alcohol nucleophile, forming a new radical intermediate. Finally, this intermediate reacts with the previously generated •SF₅ radical to furnish the desired dual-functionalized product and regenerate the ground-state photocatalyst.[3]

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